molecular formula C18H15N3O3S3 B2720741 2-(4-methylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide CAS No. 942008-45-9

2-(4-methylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide

Cat. No.: B2720741
CAS No.: 942008-45-9
M. Wt: 417.52
InChI Key: QIZPSNZZNLLKBA-UHFFFAOYSA-N
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Description

2-(4-Methylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide is a sophisticated chemical scaffold designed for pharmaceutical and biological research. This compound integrates a tricyclic thiazolobenzothiazole system, a structure known to be of significant interest in medicinal chemistry due to its potential to interact with various biological targets. The benzothiazole nucleus is a privileged structure in drug discovery, present in several FDA-approved therapeutics, and is frequently associated with a range of biological activities . The molecular architecture is further modified with a 4-(methylsulfonyl)phenyl acetamide moiety, a functional group that can enhance molecular interactions and improve pharmacokinetic properties. The specific research applications for this analog are derived from its structural features. Compounds containing the thiazole and benzothiazole rings have demonstrated diverse pharmacological profiles in scientific literature, including potential as antimicrobial agents against multidrug-resistant bacteria, anticancer agents targeting various pathways, and anti-inflammatory compounds . Its mechanism of action is hypothesized to be multi-faceted, potentially involving the inhibition of key enzymatic processes or interference with critical cellular signaling pathways, a trait common to many thiazole-based molecules . This makes it a valuable tool for researchers investigating new therapeutic strategies in areas such as oncology, infectious diseases, and immunology.

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S3/c1-10-19-16-14(25-10)8-7-13-17(16)26-18(20-13)21-15(22)9-11-3-5-12(6-4-11)27(2,23)24/h3-8H,9H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZPSNZZNLLKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multiple steps. The initial step often includes the formation of the benzo[1,2-d:3,4-d’]bis(thiazole) core, followed by the introduction of the methyl group at the 7th position. The phenylacetamide moiety is then attached through a series of reactions involving acylation and sulfonylation. The reaction conditions may vary, but they generally require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biology, this compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine: In medicine, N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound is used in the development of new materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles : The target compound’s fused thiazolo-benzothiazole system distinguishes it from simpler triazoles (e.g., ) or single-ring thiazoles (e.g., ). This fused system likely enhances π-π stacking and rigidity, affecting binding affinity in biological targets.
  • Substituent Effects : The 4-methylsulfonylphenyl group provides strong electron-withdrawing character, contrasting with halogenated (e.g., X = Cl/Br in ) or fluorophenyl groups in analogs. This may improve metabolic stability compared to halogenated derivatives .
  • Synthesis Complexity : The target compound requires precise alkylation/cyclization steps, whereas analogs like are synthesized via simpler condensations .

Key Observations :

  • Anti-inflammatory/Analgesic Activity : Benzothiazole-spirooxadiazoles (e.g., 5d, 5e) show high potency, likely due to hydrogen-bonding interactions via sulfonamide/oxadiazole groups . The target compound’s methylsulfonyl group may mimic these interactions.
  • Antifungal Activity : Triazole-thiones (e.g., ) inhibit fungal growth via cytochrome P450 disruption, a mechanism less likely in the target compound due to its distinct core.

Biological Activity

The compound 2-(4-methylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide is a complex heterocyclic molecule that incorporates thiazole and benzothiazole moieties. These structural features are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H16N2O2S2\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2\text{S}_2

Biological Activity Overview

Research indicates that compounds containing thiazole and benzothiazole rings exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Thiazole derivatives have been shown to possess antibacterial and antifungal properties. For instance, compounds similar to the target molecule have demonstrated activity against various Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Properties : The incorporation of thiazole and benzothiazole structures has been linked to antiproliferative effects in cancer cell lines. For example, derivatives have shown significant cytotoxicity against A549 lung cancer cells with IC50 values lower than conventional chemotherapeutics like cisplatin .
  • Anti-inflammatory Effects : Some studies report that thiazole-containing compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

A study evaluating a series of thiazole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MIC) ranging from 100 to 400 μg/mL against various bacterial strains. Notably, some derivatives showed enhanced activity against Enterococcus faecalis with an MIC of 100 μg/mL .

CompoundActivity TypeMIC (μg/mL)Reference
1bAntibacterial100
5bAntifungal4.01–4.23

Anticancer Activity

In vitro studies on A549 cells revealed that the compound exhibited significant cytotoxicity with IC50 values indicating potent antiproliferative effects. For instance, related compounds showed IC50 values below 3.9 μg/mL, highlighting their potential as anticancer agents .

CompoundCell LineIC50 (μg/mL)Reference
Compound 2A549<3.9
CisplatinA54926.00

Anti-inflammatory Activity

The anti-inflammatory potential was assessed through COX inhibition studies. One derivative demonstrated a COX-1 inhibition percentage of 59.52% and COX-2 inhibition at 50.59%, indicating its effectiveness in reducing inflammatory responses compared to standard treatments .

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Reference
Compound 259.5250.59
Cisplatin24.4143.07

Case Studies

In a recent study focusing on thiazole derivatives, researchers synthesized a series of compounds and evaluated their biological activities against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The findings indicated that certain derivatives showed promising antibacterial activity, suggesting potential therapeutic applications in treating resistant infections .

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